![molecular formula C20H17F2NO5 B2753101 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2,2-difluoroacetic acid CAS No. 2219375-45-6](/img/structure/B2753101.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2,2-difluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule, likely used in scientific research or industry . It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of similar compounds typically includes a central carbon backbone with various functional groups attached. The Fmoc group is a notable feature, which includes a fluorene moiety (a type of polycyclic aromatic hydrocarbon) attached to a carbamate group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and reactivity can be influenced by the functional groups present in the molecule .科学的研究の応用
Protecting Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative related to the compound of interest, is widely used to protect hydroxy groups in the synthesis of peptides and oligonucleotides. This protective group can be removed under mild conditions, preserving the integrity of other sensitive functional groups in the molecule (Gioeli & Chattopadhyaya, 1982).
Microstructured Reactor Synthesis
The compound has been utilized in innovative chemical synthesis techniques. For example, fluorenylmethoxycarbonyl-N-methylamino acids were synthesized in a flow tube-in-tube reactor. This method showcases the compound's utility in creating N-methylated amino acids, essential for peptide modification, demonstrating the adaptability of this group in chemical synthesis (Buba, Koch, Kunz, & Löwe, 2013).
Solid Phase Peptide Synthesis (SPPS)
A modified benzhydrylamine reagent incorporating the fluoren-9-ylmethoxycarbonyl moiety has shown efficacy in solid-phase peptide synthesis, particularly in the formation of peptide amides. This approach underscores the compound's significance in facilitating the synthesis of peptides with precise structural requirements (Funakoshi, Murayama, Guo, Fujii, & Yajima, 1988).
Hypersensitive Acid-labile Anchoring
The compound's derivatives have been employed in developing hypersensitive acid-labile (HAL) anchoring strategies for solid-phase synthesis. Such methodologies are crucial for synthesizing protected peptide segments, enabling the assembly of complex peptide structures under controlled conditions (Albericio & Bárány, 1991).
Novel Solid-Phase Approaches
The compound's framework has been adapted for solid-phase approaches to synthesize N-alkylhydroxamic acids. This application highlights the versatility of the fluoren-9-ylmethoxycarbonyl group in facilitating the synthesis of structurally diverse molecules, thereby contributing to the development of new methodologies in organic synthesis (Mellor & Chan, 1997).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO5/c21-20(22,17(24)25)19(27)10-23(11-19)18(26)28-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16,27H,9-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOZZIGPPWTKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(C(=O)O)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-1-azabicyclo[3.3.1]nonan-4-one](/img/structure/B2753022.png)
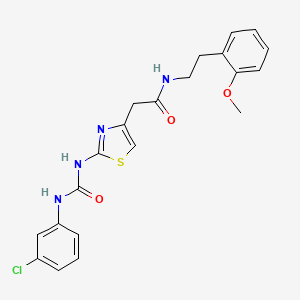
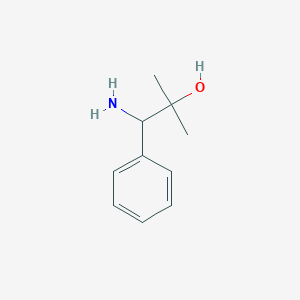
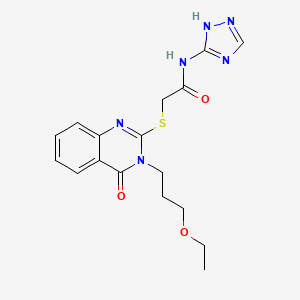
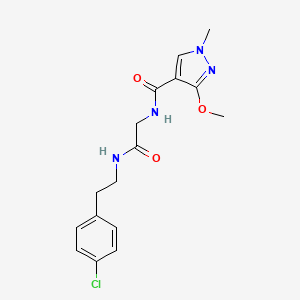
![(2-methylimidazo[1,2-a]pyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2753029.png)
![3-[3-(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-2,2-dimethylpropyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2753030.png)
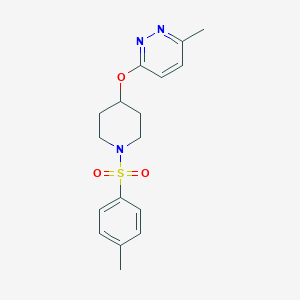
![N-(sec-butyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2753035.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2753037.png)

![Isopropyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2753039.png)
![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2753040.png)
